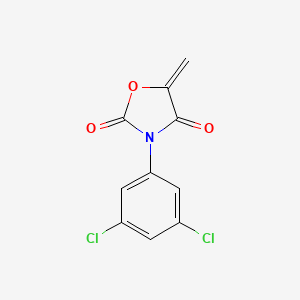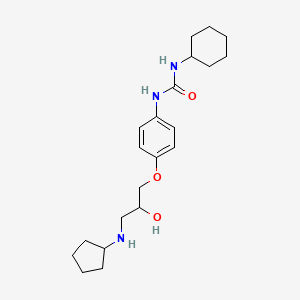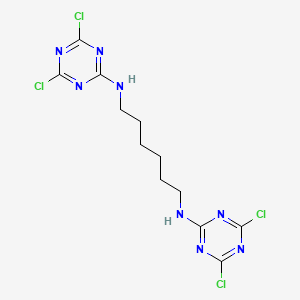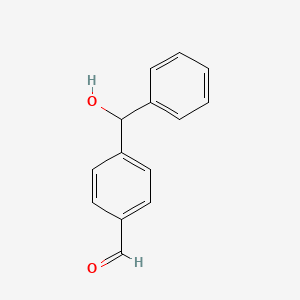![molecular formula C22H15BrO2 B14657884 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one CAS No. 52516-87-7](/img/structure/B14657884.png)
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives have been widely studied due to their interesting photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
The synthesis of 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one typically involves the bromination of anthracene derivatives followed by a condensation reaction with 4-methoxybenzaldehyde. The reaction conditions often include the use of a strong acid or base as a catalyst and an organic solvent such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a simpler anthracene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful as a probe for studying biological systems.
Industry: Used in the development of advanced materials such as OLEDs and organic semiconductors
Mécanisme D'action
The mechanism of action of 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one involves its interaction with various molecular targets. Its photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence microscopy and OLEDs. The bromine substituent can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one include other anthracene derivatives such as:
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents, which can significantly affect their reactivity and applications
Propriétés
Numéro CAS |
52516-87-7 |
|---|---|
Formule moléculaire |
C22H15BrO2 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
10-[bromo-(4-methoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H15BrO2/c1-25-15-12-10-14(11-13-15)21(23)20-16-6-2-4-8-18(16)22(24)19-9-5-3-7-17(19)20/h2-13H,1H3 |
Clé InChI |
OVFHKUGCQQYRSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)




![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)






